molecular formula C15H15ClN2OS B1420914 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide CAS No. 1235440-69-3

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide

Cat. No.: B1420914
CAS No.: 1235440-69-3
M. Wt: 306.8 g/mol
InChI Key: FFNUPVVYLPSZCS-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide is a chemical compound with the molecular formula C15H15ClN2OS and a molecular weight of 306.82 g/mol . This compound is characterized by the presence of a chloro group, a pyridinylsulfanyl group, and a propanamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide typically involves the reaction of 3-[(pyridin-2-ylsulfanyl)methyl]aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide can be compared with similar compounds such as 2-chloro-N-{3-[(pyridin-2-ylthio)methyl]phenyl}acetamide . While both compounds share similar structural features, the presence of different functional groups (e.g., propanamide vs. acetamide) can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications.

Biological Activity

2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₄ClN₂OS
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 329212-06-8

The presence of the chloro group and the pyridine moiety contributes to its unique reactivity and biological profile.

Research indicates that derivatives of compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant activity against various bacterial strains. For instance, derivatives like 2-chloro-3-(pyridin-2-ylmethyl)amino-naphthoquinone demonstrated excellent efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anticancer Properties : The compound has been synthesized for anticancer assays, particularly focusing on its interactions with key enzymes like Caspase-3 and Topoisomerase-II. These enzymes are crucial in cancer cell proliferation and apoptosis .

Antimicrobial Activity

A study highlighted the antimicrobial properties of structurally related compounds. For example:

Compound NameActivity TypeTarget OrganismsReference
2-chloro-3-(pyridin-2-ylmethyl)amino-naphthoquinoneAntibacterialStaphylococcus aureus, Bacillus subtilis
2-chloro-3-(furan-2-ylmethyl)amino-naphthoquinoneAntifungalCandida albicans, Aspergillus niger

Anticancer Activity

The anticancer potential of the title compound was evaluated through in vitro assays, revealing significant inhibition of cancer cell lines. The mechanism involves:

  • Induction of apoptosis via Caspase activation.
  • Inhibition of Topoisomerase II, a target for many anticancer drugs.

Case Studies

  • Caspase Activation Study : A recent investigation into the interaction of this compound with Caspase enzymes showed enhanced apoptotic activity in cancer cell lines, indicating its potential as a therapeutic agent in oncology.
  • Topoisomerase Inhibition : Another study focused on the compound's ability to inhibit Topoisomerase II activity. Results demonstrated a dose-dependent inhibition, suggesting its role as a multitarget drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via sequential functionalization of the phenylpropanamide backbone. Key steps include:

  • Chlorination: Introduce the chloro group at the propanamide chain using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions.
  • Sulfanyl-methyl linkage: Couple pyridin-2-ylsulfanyl groups to the phenyl ring via nucleophilic substitution or Mitsunobu reactions. Optimize solvent choice (e.g., DMF or THF) and catalyst (e.g., Pd for cross-coupling) to enhance yields .
  • Purification: Use column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the product. Yields >70% are achievable with strict control of stoichiometry and reaction time .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify characteristic signals, such as the pyridin-2-ylsulfanyl methyl protons (δ ~3.8–4.2 ppm) and the chloro-propanamide carbonyl carbon (δ ~170 ppm). Compare with analogs in and , where similar compounds show distinct splitting patterns for aromatic protons and sulfanyl groups .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion [M+H]+. For example, a compound with molecular formula C15H14ClN2OS would yield an exact mass of 329.0473 g/mol. Discrepancies >5 ppm require re-evaluation of synthetic intermediates .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in drug discovery contexts?

Methodological Answer:

  • Analog Synthesis: Modify the pyridin-2-ylsulfanyl group (e.g., replace sulfur with oxygen or vary substituents on the pyridine ring) to assess impact on bioactivity. demonstrates how fluorination or sulfonamide substitution alters TRPV1 antagonist potency .
  • In Vitro Assays: Test analogs against target proteins (e.g., TRPV1 ion channels) using calcium flux assays. Compare IC50 values to establish SAR trends. For example, electron-withdrawing groups on the phenyl ring may enhance binding affinity by ~3-fold .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. If the compound shows poor bioavailability, introduce prodrug moieties (e.g., esterification of the propanamide group) to enhance stability .
  • Species-Specific Differences: Compare receptor homology between human and animal models. For example, rodent TRPV1 may have divergent binding pockets, necessitating computational docking studies to rationalize discrepancies .

Q. What computational methods are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., HDAC or TRPV1). Input the compound’s 3D structure (optimized via DFT calculations) and analyze hydrogen bonding with key residues (e.g., Lysine in HDAC active sites) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Metrics like root-mean-square deviation (RMSD) >2 Å may indicate conformational flexibility requiring scaffold rigidification .

Q. How should researchers design experiments to mitigate safety risks during handling?

Methodological Answer:

  • Containment: Use gloveboxes for weighing and handling due to the compound’s irritant properties (H315/H319 hazards). recommends PPE: nitrile gloves, goggles, and lab coats .
  • Waste Management: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal. Document protocols per ECHA guidelines to comply with EU regulations .

Properties

IUPAC Name

2-chloro-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-11(16)15(19)18-13-6-4-5-12(9-13)10-20-14-7-2-3-8-17-14/h2-9,11H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUPVVYLPSZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)CSC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13548543
CID 13548543
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide
CID 13548543
CID 13548543
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide
CID 13548543
CID 13548543
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide
CID 13548543
CID 13548543
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide
CID 13548543
CID 13548543
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide
CID 13548543
CID 13548543
2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.